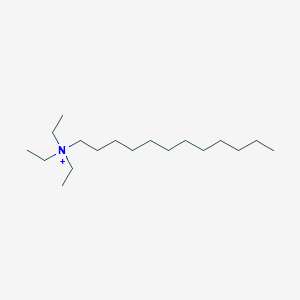

N,N,N-Triethyl-1-dodecylammonium

Description

N,N,N-Triethyl-1-dodecylammonium is a quaternary ammonium compound (QAC) featuring a dodecyl (C12) alkyl chain attached to a nitrogen center substituted with three ethyl groups. While direct physicochemical or biological data for this specific compound are sparse in the provided evidence, its structural analogs—such as N,N,N-trimethyldodecylammonium chloride ()—suggest it functions as a cationic surfactant. QACs of this type are widely used as antimicrobial agents, phase-transfer catalysts, and stabilizers in industrial and pharmaceutical applications due to their amphiphilic nature and positive charge .

Properties

CAS No. |

18144-34-8 |

|---|---|

Molecular Formula |

C18H40N+ |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

dodecyl(triethyl)azanium |

InChI |

InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1 |

InChI Key |

DGJUONISEWDPFO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC |

Canonical SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC |

Other CAS No. |

18144-34-8 |

Related CAS |

18186-71-5 (bromide) 23358-96-5 (chloride) |

Synonyms |

C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

- N,N,N-Trimethyldodecylammonium chloride (): This analog replaces the triethyl groups with trimethyl substituents. For example, N,N,N-trimethyldodecylammonium chloride has a molecular formula of C₁₅H₃₄ClN and is widely used in disinfectants due to its balanced hydrophobicity .

- Dimethyldioctadecylammonium chloride (DODAC) ():

DODAC features two octadecyl (C18) chains and two methyl groups. The longer alkyl chains increase hydrophobicity, making it less water-soluble but more effective in lipid-rich environments (e.g., fabric softeners). In contrast, N,N,N-triethyl-1-dodecylammonium’s single C12 chain and triethyl groups may offer intermediate solubility and membrane-disruptive properties . - Gemini Surfactants (): Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) (Compound 5 in ) is a dimeric QAC with two dodecyl chains linked by a spacer. Such structures exhibit lower critical micelle concentrations (CMCs) and superior antifungal activity compared to mono-QACs. This compound, as a monomeric QAC, likely has a higher CMC and reduced antimicrobial potency .

Physicochemical Properties

- Solubility :

Substituent bulkiness and alkyl chain length inversely correlate with aqueous solubility. For instance, N,N,N-trimethyldodecylammonium chloride is highly soluble in water due to its compact methyl groups, while DODAC’s dual C18 chains limit solubility . This compound’s triethyl groups may reduce solubility compared to trimethyl analogs but improve compatibility with organic solvents. - Melting Points: reports that polymethylene-bis-QACs with longer spacers (e.g., hexamethylene derivatives) have higher melting points (186–187°C). Mono-QACs like this compound likely exhibit lower melting points due to reduced molecular symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.